molecular formula C5H14ClNOS B6142132 4-methanesulfinylbutan-2-amine hydrochloride CAS No. 1354950-26-7

4-methanesulfinylbutan-2-amine hydrochloride

Cat. No.: B6142132
CAS No.: 1354950-26-7
M. Wt: 171.69 g/mol
InChI Key: SWWJILQNFPJGDR-UHFFFAOYSA-N
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Description

4-Methanesulfinylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₄ClNOS and a molecular weight of 171.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a sulfinyl group attached to a butan-2-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfinylbutan-2-amine hydrochloride typically involves the reaction of 4-methanesulfinylbutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Material: 4-methanesulfinylbutan-2-amine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes:

    Batch Processing: The starting material and hydrochloric acid are added to a reactor.

    Controlled Environment: The reaction is carried out under a controlled environment to maintain the desired temperature and pressure.

    Purification: The product is purified using crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfinylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether solvent, and low temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvent (e.g., ethanol).

Major Products Formed

    Oxidation: 4-methanesulfonylbutan-2-amine hydrochloride.

    Reduction: 4-methylsulfanylbutan-2-amine hydrochloride.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

4-Methanesulfinylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methanesulfinylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The sulfinyl group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylsulfanylbutan-2-amine hydrochloride: Similar structure but with a sulfide group instead of a sulfinyl group.

    4-Methanesulfonylbutan-2-amine hydrochloride: Similar structure but with a sulfone group instead of a sulfinyl group.

    4-Methanesulfinylbutan-2-amine: The free base form without the hydrochloride salt.

Uniqueness

4-Methanesulfinylbutan-2-amine hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties. This group allows the compound to participate in specific redox reactions that are not possible with similar compounds containing sulfide or sulfone groups.

Properties

IUPAC Name

4-methylsulfinylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS.ClH/c1-5(6)3-4-8(2)7;/h5H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWJILQNFPJGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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